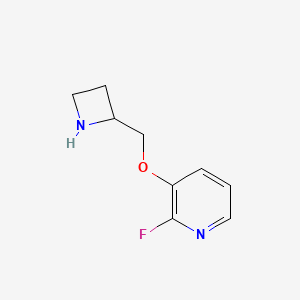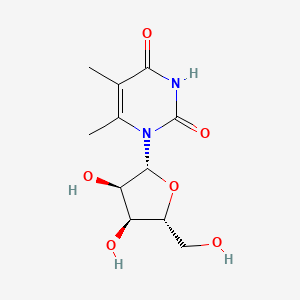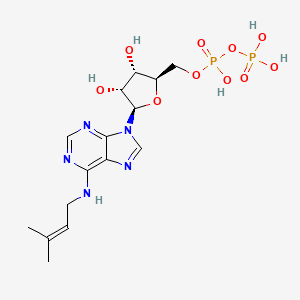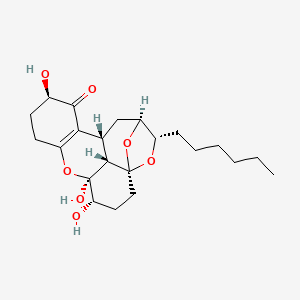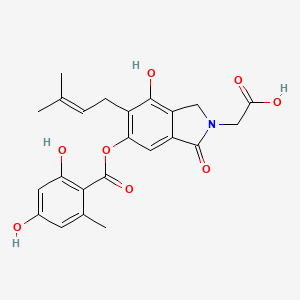
Sterenin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sterenin D is a natural product found in Stereum with data available.
Wissenschaftliche Forschungsanwendungen
1. Sterenin D as an Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1
Sterenin D, along with other compounds like sterenins A, B, and C, has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in steroid hormone metabolism, and its inhibition could have significant implications for diseases where steroid hormone balance is a factor (Mariko Ito-Kobayashi et al., 2008).
2. Antifungal Activities of Sterenin D
Sterenin D has demonstrated notable antifungal properties. In studies where it was isolated from liquid fermentations of the Chilean fungus Stereum hirsutum, Sterenin D showed significant antifungal activity against Botrytis cinerea, a pathogen known for causing grey mould in plants. This finding highlights Sterenin D's potential as a biofungicide alternative (P. Aqueveque et al., 2017).
3. Synthesis of Sterenin D
The synthesis of Sterenin D has been a subject of research due to its potential applications. The first total synthesis of Sterenin D, as well as Sterenins A and C, was achieved through methods involving regioselective introduction of a prenyl group and construction of an isoindolinone skeleton. Such synthetic approaches are vital for facilitating the study and utilization of Sterenin D in various scientific and medicinal contexts (T. Shinozuka et al., 2008).
Eigenschaften
Produktname |
Sterenin D |
|---|---|
Molekularformel |
C23H23NO8 |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
2-[5-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-hydroxy-6-(3-methylbut-2-enyl)-3-oxo-1H-isoindol-2-yl]acetic acid |
InChI |
InChI=1S/C23H23NO8/c1-11(2)4-5-14-18(32-23(31)20-12(3)6-13(25)7-17(20)26)8-15-16(21(14)29)9-24(22(15)30)10-19(27)28/h4,6-8,25-26,29H,5,9-10H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
IMPZRHMUHJDKTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC2=C(C(=C3CN(C(=O)C3=C2)CC(=O)O)O)CC=C(C)C)O)O |
Synonyme |
sterenin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



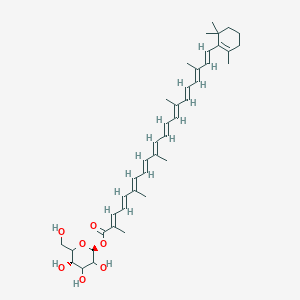
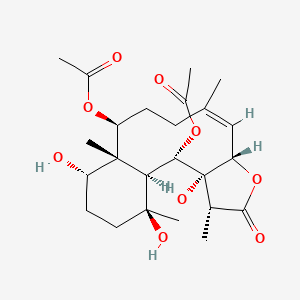

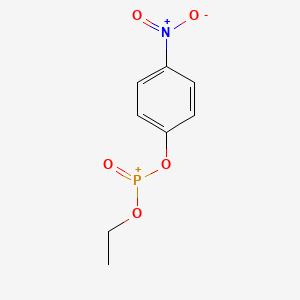
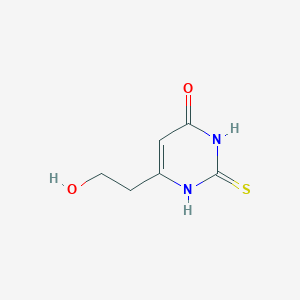
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)
